molecular formula C18H28O3 B14506064 10,12-Octadecadiynoic acid, 8-hydroxy- CAS No. 64144-73-6

10,12-Octadecadiynoic acid, 8-hydroxy-

Cat. No.: B14506064
CAS No.: 64144-73-6
M. Wt: 292.4 g/mol
InChI Key: BEXXCDTWFLMRDJ-UHFFFAOYSA-N
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Description

Contextualization within the Landscape of Hydroxylated Fatty Acids

Placing 10,12-Octadecadiynoic acid, 8-hydroxy- within the specific landscape of hydroxylated fatty acids is not possible based on available data.

In general terms, hydroxylated fatty acids (HFAs) are a class of lipids characterized by a hydroxyl group on the acyl chain. nih.gov The position of this hydroxylation is critical to their biological function and physical properties. nih.gov HFAs are involved in a variety of biological processes; they are integral components of cellular structures and act as signaling molecules. rsc.org Their presence can be an indicator of metabolic status or disease, making them important targets in lipidomics research. rsc.org The introduction of a hydroxyl group increases the polarity of the fatty acid, which can affect membrane fluidity and the formation of lipid-protein interactions. rsc.org

Significance as a Metabolite and Research Target

There is no scientific evidence to date identifying 10,12-Octadecadiynoic acid, 8-hydroxy- as a metabolite in any organism or biological pathway. Research into microbial metabolism of dietary fats has shown that gut bacteria can produce various hydroxylated fatty acids from precursors like linoleic acid, and these metabolites can exhibit significant bioactivity. researchgate.netnih.gov However, no study has identified this specific diynoic (containing two triple bonds) acid as such a product.

The structure of this compound, featuring two triple bonds, also classifies it as an acetylenic fatty acid. Natural acetylenic fatty acids are relatively rare compared to their double-bonded counterparts but have been isolated from certain plants and marine organisms. gerli.com Some have demonstrated potent biological activities, including antimicrobial, anti-inflammatory, and enzyme-inhibiting properties. gerli.com

The significance of 10,12-Octadecadiynoic acid, 8-hydroxy- as a research target remains unknown. While its unique combination of a hydroxyl group and a conjugated diyne system presents a structure of potential interest for chemical synthesis and biological screening, it has not been the subject of published research.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

64144-73-6

Molecular Formula

C18H28O3

Molecular Weight

292.4 g/mol

IUPAC Name

8-hydroxyoctadeca-10,12-diynoic acid

InChI

InChI=1S/C18H28O3/c1-2-3-4-5-6-7-8-11-14-17(19)15-12-9-10-13-16-18(20)21/h17,19H,2-5,9-10,12-16H2,1H3,(H,20,21)

InChI Key

BEXXCDTWFLMRDJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCC#CC#CCC(CCCCCCC(=O)O)O

Origin of Product

United States

Nomenclature and Stereochemical Aspects of 10,12 Octadecadiynoic Acid, 8 Hydroxy

Systematic Naming and Classification within Lipid Ontologies

The systematic name for 10,12-Octadecadiynoic acid, 8-hydroxy- is determined by the International Union of Pure and Applied Chemistry (IUPAC) nomenclature rules. The carboxylic acid group is the highest priority functional group, and therefore the carbon of this group is designated as position 1. wikipedia.orglibretexts.org The parent chain is an octadecane (B175841) due to the 18 carbon atoms. The presence of two alkyne (triple) bonds at positions 10 and 12 results in the name "octadecadiynoic acid". chemistrysteps.com The hydroxyl group at position 8 is indicated by the prefix "8-hydroxy-". libretexts.org Thus, the complete systematic IUPAC name is 8-hydroxy-10,12-octadecadiynoic acid .

In the comprehensive LIPID MAPS classification system, this molecule is categorized based on its structural features. nih.govlipidmaps.orgelixiruknode.orgnih.gov As a lipid, it falls under the main category of Fatty Acyls [FA] . Due to its 18-carbon backbone, it is further classified as an Octadecanoid [FA02] . The presence of the hydroxyl group also places it in the subclass of Hydroxy fatty acids [FA0105] .

Identifier Value
Common Name10,12-Octadecadiynoic acid, 8-hydroxy-
Systematic IUPAC Name8-hydroxy-10,12-octadecadiynoic acid
CAS Number64144-73-6
Molecular FormulaC18H28O3
LIPID MAPS Classification Code
CategoryFatty Acyls [FA]
Main ClassOctadecanoids [FA02]
Sub ClassHydroxy fatty acids [FA0105]

Stereoisomerism and Chirality in 8-Hydroxyl Octadecadiynoic Acids

The presence of a hydroxyl group on the carbon at position 8 introduces a chiral center into the molecule of 8-hydroxy-10,12-octadecadiynoic acid. A chiral center is a carbon atom that is attached to four different substituent groups. chemistrytalk.org In this case, the C-8 atom is bonded to:

A hydrogen atom (-H)

A hydroxyl group (-OH)

A seven-carbon chain with a terminal carboxylic acid group (- (CH2)6COOH)

A ten-carbon chain containing two triple bonds (-CH2-C≡C-C≡C-(CH2)4CH3)

Due to this single chiral center, the molecule can exist as two distinct stereoisomers that are non-superimposable mirror images of each other. utexas.edubridgew.edu These stereoisomers are known as enantiomers. bridgew.edu The number of possible stereoisomers for a molecule is determined by the formula 2^n, where 'n' is the number of chiral centers. For 8-hydroxy-10,12-octadecadiynoic acid, with n=1, there are 2^1 = 2 possible stereoisomers. utexas.edu

The specific spatial arrangement, or configuration, of the groups around the chiral center is designated using the Cahn-Ingold-Prelog (CIP) priority rules. wikipedia.orglibretexts.org According to these rules, the substituents are ranked based on atomic number. For the C-8 center, the priority is as follows:

-OH (Oxygen has the highest atomic number)

-CH2-C≡C-C≡C-(CH2)4CH3 (The carbon attached to the triple bonds takes precedence over the other carbon chain)

-(CH2)6COOH

-H (Hydrogen has the lowest atomic number)

Based on the three-dimensional orientation of these groups, the enantiomers are designated as either (R)-8-hydroxy-10,12-octadecadiynoic acid or (S)-8-hydroxy-10,12-octadecadiynoic acid. The 'R' configuration (from the Latin rectus for right) is assigned if the priority of the substituents decreases in a clockwise direction, while the 'S' configuration (from the Latin sinister for left) is assigned for a counter-clockwise direction, when viewing the molecule with the lowest priority group pointing away. libretexts.org

Aspect of Stereoisomerism Description
Chiral CenterCarbon atom at position 8 (C-8)
Number of Stereoisomers2 (a pair of enantiomers)
Stereoisomer Designations(R)-8-hydroxy-10,12-octadecadiynoic acid and (S)-8-hydroxy-10,12-octadecadiynoic acid

Biosynthetic Pathways and Biological Origins of 10,12 Octadecadiynoic Acid, 8 Hydroxy

Microbial Biosynthesis and Biotransformation Routes

Microorganisms, particularly fungi and bacteria, possess diverse metabolic capabilities for modifying fatty acids, including hydroxylation and other oxygenations.

While the production of 8-hydroxy-10,12-octadecadiynoic acid itself by microbes has not been specifically documented in the reviewed literature, numerous examples demonstrate their capacity to produce structurally related hydroxylated fatty acids.

Bacterial Biotransformation: The bacterium Pseudomonas aeruginosa PR3 has been shown to convert ricinoleic acid (12-hydroxy-9-octadecenoic acid) into a novel compound, 7,10,12-trihydroxy-8(E)-octadecenoic acid. nih.gov This demonstrates the ability of bacteria to perform multiple hydroxylations on a C18 fatty acid backbone.

Fungal Enzymes in Recombinant Systems: Fungal enzymes are also potent biocatalysts for fatty acid modification. A diol synthase from the fungus Aspergillus nidulans, when expressed in recombinant Escherichia coli, can convert α-linolenic acid into 5,8-dihydroxy-9,12,15(Z,Z,Z)-octadecatrienoic acid. researchgate.net Edible mushrooms, such as Agaricus blazei, are known to produce related modified fatty acids, including an acetoxy-octadecadienoic acid, which is derived from a hydroxylated precursor. nii.ac.jp

Table 2: Examples of Microbial Production of Hydroxylated C18 Fatty Acids

Organism/System Precursor Product Reference
Pseudomonas aeruginosa Ricinoleic acid 7,10,12-trihydroxy-8(E)-octadecenoic acid nih.gov
Recombinant E. coli expressing Aspergillus nidulans diol synthase α-Linolenic acid 5,8-dihydroxy-9,12,15-octadecatrienoic acid researchgate.net

| Agaricus blazei | (Presumed linoleic acid) | (9R,10E,12E)-9-acetoxyoctadeca-10,12-dienoic acid | nii.ac.jp |

The enzymatic hydroxylation of fatty acids often proceeds through a hydroperoxy intermediate. This mechanism is characteristic of reactions catalyzed by lipoxygenases and certain dioxygenases.

In the pathway involving the Aspergillus nidulans diol synthase, the formation of the dihydroxy product occurs via an 8-hydroperoxy-9,12,15(Z,Z,Z)-octadecatrienoic acid intermediate. researchgate.net This hydroperoxide is then subsequently converted to the final hydroxylated product. Such hydroperoxy fatty acids are common intermediates in microbial and plant metabolic pathways and represent a key branching point for the synthesis of a wide array of oxygenated fatty acids, known as oxylipins. researchgate.net

Occurrence in Plant Systems and Related Biosynthesis

Plants are a rich source of polyacetylenic compounds, and the biosynthetic machinery for their formation is best understood in these organisms. The proposed pathway for 8-hydroxy-10,12-octadecadiynoic acid is therefore highly plausible within plant systems.

The biosynthesis would begin with oleic or linoleic acid and involve a series of reactions catalyzed by the divergent FAD2-like enzymes to install the two triple bonds and the hydroxyl group. nih.govhmdb.ca The specific order of these events—hydroxylation first, followed by desaturations, or vice versa—is not known but both routes are possible. Plant enzymes like lipoxygenases and peroxygenases are also known to be involved in the synthesis of hydroxylated fatty acids, such as the formation of 9,12,13-trihydroxy-10(E)-octadecenoic acid in tomato fruits, indicating multiple potential routes for hydroxylation. researchgate.net

Non-Enzymatic Formation and Oxidative Processes

Similar to the lack of information on its biosynthesis, there is no available research on the non-enzymatic formation of 10,12-Octadecadiynoic acid, 8-hydroxy- through oxidative or other chemical processes within a biological system. While non-enzymatic lipid peroxidation is a well-known process that generates a variety of oxidized fatty acids, there are no reports of this specific diynoic acid being a product of such reactions.

The table below summarizes the current void in the scientific understanding of this compound's origins.

Formation PathwayStatus of Knowledge for 10,12-Octadecadiynoic acid, 8-hydroxy-
Enzymatic Biosynthesis No identified biological source or pathway.
Non-Enzymatic Formation No documented evidence of formation through oxidative or other non-enzymatic processes in biological systems.

Biological Activities and Molecular Mechanisms of 10,12 Octadecadiynoic Acid, 8 Hydroxy

Antimicrobial Properties and Associated Mechanisms

Research into the antimicrobial properties of 10,12-Octadecadiynoic acid, 8-hydroxy- and related hydroxy fatty acids has illuminated their potential as protective agents against various microorganisms. The mechanisms underlying these properties often involve the disruption of cellular structures and functions essential for microbial survival.

Antibacterial Action and Cellular Disruption

While direct studies on 10,12-Octadecadiynoic acid, 8-hydroxy- are limited, the broader class of fatty acids is known to exhibit antibacterial activity primarily through the disruption of the cell membrane. This action leads to increased permeability of the bacterial cell wall, causing leakage of vital intracellular components and ultimately leading to cell death. The structural characteristics of these fatty acids, including the presence of hydroxyl groups and unsaturated bonds, are thought to facilitate their interaction with and insertion into the lipid bilayer of bacterial membranes. This disruption can interfere with critical cellular processes such as electron transport and energy production.

Table 1: General Antibacterial Mechanisms of Fatty Acids

MechanismDescription
Membrane Permeabilization Insertion into the bacterial cell membrane, leading to increased fluidity and leakage of cytoplasmic contents.
Inhibition of Cellular Respiration Interference with the electron transport chain, disrupting ATP synthesis.
Enzyme Inhibition Direct inhibition of essential bacterial enzymes involved in metabolism and cell wall synthesis.

Antifungal Activity and Membrane Interactions

Similar to their antibacterial action, the antifungal properties of hydroxy fatty acids, including potentially 10,12-Octadecadiynoic acid, 8-hydroxy-, are largely attributed to their interaction with fungal cell membranes. These compounds can penetrate the fungal membrane, leading to increased permeability and the release of intracellular electrolytes and proteins. This disruption of membrane integrity is a key factor in their fungistatic or fungicidal effects. The sterol composition of the fungal membrane can influence its susceptibility to these fatty acids, suggesting that compounds affecting sterol synthesis could enhance their antifungal activity.

Effects on Biofilm Formation and Eradication

Biofilms, structured communities of microorganisms encased in a self-produced polymeric matrix, are notoriously resistant to antimicrobial agents. Certain hydroxy fatty acids have demonstrated the ability to inhibit biofilm formation and eradicate mature biofilms. For instance, 10-hydroxy-2-decenoic acid has been shown to significantly reduce biofilm biomass of Staphylococcus aureus. nih.gov The proposed mechanisms include the inhibition of extracellular polymeric substance secretion, which is crucial for the structural integrity of the biofilm, and the reduction of bacterial adhesion and aggregation. nih.gov While specific data for 10,12-Octadecadiynoic acid, 8-hydroxy- is not available, its structural similarity to other anti-biofilm fatty acids suggests it may possess similar capabilities.

Roles in Inter-Organismal Communication and Defense

Oxylipins like 10,12-Octadecadiynoic acid, 8-hydroxy- are not only antimicrobial agents but also act as signaling molecules in the complex interactions between different organisms, particularly between fungi and plants.

Fungal Signaling and Developmental Regulation

Within fungal colonies, oxylipins play a crucial role in regulating development, reproduction, and the synthesis of secondary metabolites, including mycotoxins. nih.gov These molecules can act as signals that modulate fungal developmental processes such as sporogenesis. nih.gov For example, different hydroxy-octadecadienoic acids have been shown to either inhibit or promote the formation of conidia in certain Aspergillus species. nih.gov The structural similarities among oxylipins across different kingdoms suggest their potential for cross-kingdom communication, influencing the physiological responses of interacting organisms. nih.gov

Table 2: Regulatory Roles of Oxylipins in Fungi

Fungal ProcessEffect of Oxylipins
Sporulation Can either be stimulated or inhibited depending on the specific oxylipin and fungal species.
Mycotoxin Biosynthesis Production of mycotoxins can be modulated by the presence of specific oxylipins.
Cell Development Involved in the regulation of fungal cell growth and differentiation.

Plant Defense Responses Mediated by Oxylipins

In plants, oxylipins are key signaling molecules in defense responses against a wide range of pathogens. nih.gov The biosynthesis of these compounds is often induced upon pathogen attack. While specific roles for 10,12-Octadecadiynoic acid, 8-hydroxy- in plant defense are not yet fully elucidated, the broader family of oxylipins is known to be integral to plant immunity. They are involved in activating defense-related genes and orchestrating a systemic defense response throughout the plant. For instance, trihydroxyoctadecenoic acids, which are structurally related, are produced in response to fungal infection and contribute to resistance against various fungal pathogens.

Following a comprehensive search of available scientific literature, there is insufficient data to detail the specific biological activities and molecular mechanisms of the chemical compound 10,12-Octadecadiynoic acid, 8-hydroxy- .

The requested article sections regarding its role in modulating cellular processes, its involvement in lipid signaling cascades, and its interactions with enzyme systems such as lipoxygenases and cyclooxygenases cannot be completed at this time due to a lack of specific research findings on this particular molecule.

Scientific databases and research articles extensively cover related compounds, such as hydroxyoctadecadienoic acids (HODEs), which contain double bonds instead of the triple bonds found in the specified compound. However, due to the user's strict requirement to focus solely on 10,12-Octadecadiynoic acid, 8-hydroxy- , information on these related molecules cannot be used as a substitute. Research on a structurally similar compound, 9,12-octadecadiynoic acid, indicates that its biological functions are still largely unclear, suggesting that the field of study for this class of molecules is still emerging. nih.gov

Therefore, the generation of a scientifically accurate and detailed article strictly adhering to the provided outline for 10,12-Octadecadiynoic acid, 8-hydroxy- is not possible based on the currently available information.

Advanced Analytical Techniques for Characterization and Quantification

Chromatographic Separation Methods for Complex Lipid Mixtures

The isolation of 8-hydroxy-10,12-octadecadiynoic acid from complex lipid mixtures is a critical first step in its analysis. Chromatographic techniques are indispensable for this purpose, offering high-resolution separation based on the physicochemical properties of the molecule.

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of hydroxy fatty acids. For 8-hydroxy-10,12-octadecadiynoic acid, both normal-phase (NP) and reversed-phase (RP) HPLC can be effectively utilized.

Normal-Phase HPLC: NP-HPLC separates compounds based on polarity. Using a silica-based column, non-polar mobile phases are employed. A typical mobile phase for separating hydroxy fatty acids like 9-hydroxy-10,12-octadecadienoic acid (9-HODE), a structural analog, consists of a mixture of n-hexane, isopropanol, and acetic acid (e.g., 98.3:1.6:0.1, v/v/v). cabidigitallibrary.org This system would effectively separate 8-hydroxy-10,12-octadecadiynoic acid from less polar lipids. Detection is often achieved using a photodiode array (PDA) detector, although the conjugated diyne system of the target molecule may require optimization of the detection wavelength.

Reversed-Phase HPLC: RP-HPLC, which separates molecules based on hydrophobicity, is also widely used. A C18 column is commonly employed with a polar mobile phase, such as a gradient of acetonitrile (B52724) and water, often with a small percentage of acetic acid or formic acid to improve peak shape and ionization efficiency for subsequent mass spectrometry. jsbms.jp

The coupling of HPLC with mass spectrometry (LC-MS) provides a powerful tool for both quantification and identification. After chromatographic separation, the analyte is ionized, typically using electrospray ionization (ESI), and introduced into the mass spectrometer. ESI in negative ion mode is particularly effective for acidic compounds like fatty acids, as it readily forms the [M-H]⁻ ion. ub.edu This hyphenated technique allows for the sensitive detection and tentative identification of 8-hydroxy-10,12-octadecadiynoic acid in complex mixtures, even at low concentrations. jsbms.jpub.edu

Below is an interactive table summarizing typical HPLC conditions used for the analysis of analogous hydroxy fatty acids, which could be adapted for 8-hydroxy-10,12-octadecadiynoic acid.

ParameterNormal-Phase (NP) HPLC ExampleReversed-Phase (RP) LC-MS Example
Stationary Phase Silica Column (e.g., 250 mm x 4.6 mm, 5 µm)C18 Column (e.g., 150 mm x 4.6 mm, 3.5 µm)
Mobile Phase n-Hexane:Isopropanol:Acetic Acid (98.3:1.6:0.1)A: 0.1% Acetic Acid in WaterB: Acetonitrile/Methanol (B129727) (4:1)
Elution Mode IsocraticGradient
Detector Photodiode Array (PDA)Mass Spectrometer (ESI-MS)
Ionization Mode N/ANegative Electrospray (ESI⁻)
Reference cabidigitallibrary.org jsbms.jpekb.eg

Gas Chromatography (GC) and Derivatization Strategies for Hydroxy Fatty Acids

Gas Chromatography (GC), particularly when coupled with mass spectrometry (GC-MS), is a high-resolution technique for fatty acid analysis. However, due to the low volatility of hydroxy fatty acids like 8-hydroxy-10,12-octadecadiynoic acid, chemical derivatization is a mandatory prerequisite for analysis. ijpras.comresearchgate.net

The primary goal of derivatization is to convert the polar carboxyl and hydroxyl functional groups into more volatile, less polar esters and ethers, respectively. Common derivatization strategies include:

Esterification: The carboxylic acid group is typically converted to a methyl ester (fatty acid methyl ester, or FAME) using reagents like boron trifluoride in methanol or trimethylsulfonium (B1222738) hydroxide (B78521) (TMSH). ijpras.com

Silylation: The hydroxyl group is converted into a trimethylsilyl (B98337) (TMS) ether using reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). This step significantly increases the volatility of the compound.

Once derivatized, the compound can be separated on a capillary GC column, typically one with a polar stationary phase (e.g., a cyanopropyl or polyethylene (B3416737) glycol phase), which provides good resolution for fatty acid isomers. nih.gov The separated components are then introduced into a mass spectrometer for identification based on their characteristic fragmentation patterns.

Chiral Phase Chromatography for Enantiomeric and Diastereomeric Analysis

The hydroxyl group at the C-8 position of 8-hydroxy-10,12-octadecadiynoic acid creates a chiral center, meaning the compound can exist as two non-superimposable mirror images, or enantiomers (R and S forms). These enantiomers often exhibit different biological activities. Chiral phase chromatography is the definitive method for their separation and quantification. researchgate.net

This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. For hydroxy fatty acids, CSPs based on cellulose (B213188) or amylose (B160209) derivatives, such as amylose tris(3,5-dimethylphenylcarbamate), are commonly employed. researchgate.net The separation can be performed using normal-phase HPLC with a mobile phase like hexane/isopropyl alcohol. nih.gov The ability to resolve enantiomers is crucial for stereospecific studies of the compound's synthesis and function. researchgate.netnih.gov If diastereomers were to be formed (e.g., through a reaction creating a second chiral center), they could be separated by standard normal or reversed-phase HPLC due to their different physical properties. nih.gov

Spectrometric Characterization for Structural Elucidation

While chromatography separates the compound of interest, spectrometry provides the detailed structural information necessary for its unambiguous identification.

Mass Spectrometry (MS and MS/MS) for Molecular Fingerprinting

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. When coupled with a separation technique (LC-MS or GC-MS), it is a powerful tool for identification. For 8-hydroxy-10,12-octadecadiynoic acid, high-resolution MS can determine its accurate mass, confirming its elemental formula (C₁₈H₂₈O₃).

Tandem mass spectrometry (MS/MS) is particularly valuable for structural elucidation. In this technique, the [M-H]⁻ parent ion is selected and fragmented through collision-induced dissociation (CID), producing a unique fragmentation pattern or "fingerprint." The fragmentation of hydroxy fatty acids is well-characterized and provides positional information. For 8-hydroxy-10,12-octadecadiynoic acid, key expected fragmentations in negative ion mode would include:

Loss of water ([M-H-H₂O]⁻) from the hydroxyl group.

Loss of carbon dioxide ([M-H-CO₂]⁻) from the carboxyl group.

Alpha-cleavage on either side of the carbon bearing the hydroxyl group (C-8). This is highly diagnostic for determining the position of the -OH group.

Analysis of a structurally related compound, 8-hydroxy-9-oxo-12Z-octadecenoic acid, shows characteristic fragments resulting from cleavage around the functional groups. researchgate.net Similarly, other hydroxyoctadecadienoic acids show diagnostic ions that reveal the location of the hydroxyl group. researchgate.netacgpubs.org

The following table details the predicted key MS/MS fragments for 8-hydroxy-10,12-octadecadiynoic acid based on established fragmentation patterns of similar molecules.

Parent Ion (m/z) [M-H]⁻Predicted Fragment Ion (m/z)Description of Neutral Loss/Fragmentation
291.2273.2Loss of H₂O (water)
291.2247.2Loss of CO₂ (carbon dioxide)
291.2155.1Cleavage between C7-C8
291.2137.1Cleavage between C8-C9

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Positional Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of a molecule, including its stereochemistry. Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively.

For 8-hydroxy-10,12-octadecadiynoic acid, ¹H NMR would provide key diagnostic signals:

The proton on the hydroxyl-bearing carbon (H-8) would appear as a characteristic multiplet, with a chemical shift around 3.4-4.0 ppm. aocs.org

The propargylic protons adjacent to the triple bonds (H-9 and H-13) would resonate at approximately 2.2 ppm. aocs.org

The terminal methyl group protons would appear as a triplet around 0.9 ppm.

The protons adjacent to the carboxyl group (H-2) would be found downfield around 2.3 ppm. aocs.org

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), would be used to establish the connectivity between protons and carbons, confirming the precise positions of the hydroxyl group and the diyne moiety. Furthermore, advanced NMR techniques can help determine the relative and absolute stereochemistry of the chiral center at C-8, often through derivatization with a chiral agent. researchgate.net

Emerging Research Directions and Future Perspectives

The study of specialized fatty acids, such as 8-hydroxy-10,12-octadecadiynoic acid, is entering a dynamic phase driven by advancements in analytical and biological technologies. While this specific polyacetylenic fatty acid remains a niche area of investigation, the broader field of lipidomics and natural product biosynthesis provides a clear roadmap for future research. Emerging directions are focused on unraveling its biological origins, understanding its molecular interactions, developing sustainable production methods, and integrating complex datasets for a holistic view of its function.

Q & A

Basic Research Questions

Q. What are the best practices for synthesizing 8-hydroxy-10,12-octadecadiynoic acid in a laboratory setting?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions, such as hydroxylation of pre-existing diynoic acid precursors. Purification methods like recrystallization (using solvents with polarity matching the compound’s solubility profile) or column chromatography (silica gel with gradient elution) are critical. Ensure strict temperature control during reactions to avoid side products. For reproducibility, document reaction conditions (e.g., stoichiometry, catalysts, reaction time) in alignment with IUPAC nomenclature standards (e.g., numbering substituents as "8-hydroxy-10,12-octadecadiynoic acid (1)") . Validate purity via HPLC or GC-MS, reporting retention times and peak integration ratios .

Q. How should researchers handle and store 8-hydroxy-10,12-octadecadiynoic acid to ensure stability?

  • Methodological Answer : Store the compound in airtight, light-resistant containers under inert gas (e.g., nitrogen) at –20°C to prevent oxidation or thermal degradation. Avoid incompatible materials like strong oxidizing agents, as they may trigger hazardous reactions . Conduct stability tests under varying conditions (humidity, temperature) using accelerated aging protocols, and monitor degradation via FTIR or NMR for carbonyl or hydroxyl group integrity .

Q. What analytical techniques are recommended for structural characterization?

  • Methodological Answer : Use high-resolution mass spectrometry (HRMS) for molecular formula confirmation. Pair with 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR to resolve stereochemistry and substituent positions. For crystalline samples, X-ray diffraction provides unambiguous structural data. Report spectral interpretations with explicit reference to coupling constants and chemical shift databases .

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for synthesizing derivatives of 8-hydroxy-10,12-octadecadiynoic acid?

  • Methodological Answer : Employ a 2k^k factorial design to evaluate variables like catalyst concentration, temperature, and solvent polarity. Use ANOVA to identify significant factors affecting yield or selectivity. For example, a 23^3 design (three variables at two levels) reduces experimental runs while maximizing data utility. Validate optimized conditions with triplicate runs and report confidence intervals .

Q. How can researchers resolve contradictions in reported stability data under varying environmental conditions?

  • Methodological Answer : Conduct controlled studies comparing degradation rates in aqueous vs. lipid matrices. Use kinetic modeling (e.g., Arrhenius equation) to extrapolate shelf-life under different storage scenarios. Cross-validate results with multiple spectroscopic techniques (e.g., Raman spectroscopy for crystallinity changes, LC-MS for degradation products) and apply statistical tests (e.g., t-tests) to assess significance of discrepancies .

Q. What advanced separation technologies are suitable for isolating 8-hydroxy-10,12-octadecadiynoic acid from complex mixtures?

  • Methodological Answer : Membrane-based separation (e.g., ultrafiltration with 10 kDa cutoff) or preparative HPLC with C18 columns and isocratic elution (acetonitrile/water with 0.1% formic acid) can achieve high purity. Optimize parameters like flow rate and column temperature using response surface methodology (RSM). Validate separation efficiency via mass balance calculations and purity assays .

Q. What spectroscopic techniques elucidate degradation pathways in oxidative environments?

  • Methodological Answer : Use time-resolved FTIR to monitor real-time oxidation of diynoic bonds. Combine with electron paramagnetic resonance (EPR) to detect free radical intermediates. For pathway validation, employ 18O^{18}\text{O}-isotope labeling and track incorporation into degradation products via GC-MS. Advanced imaging techniques like ToF-SIMS can map spatial distribution of degradation on surfaces .

Data Analysis and Reporting

Q. How should researchers statistically validate reproducibility in synthetic yields?

  • Methodological Answer : Perform triplicate syntheses under identical conditions and calculate relative standard deviation (RSD). Use Grubbs’ test to identify outliers. Report yields with 95% confidence intervals and provide raw data in supplementary materials. For small sample sizes, non-parametric tests (e.g., Wilcoxon signed-rank) are preferable .

Q. What frameworks guide the integration of experimental data with computational models?

  • Methodological Answer : Apply density functional theory (DFT) to predict reaction intermediates and compare with experimental NMR shifts. Use software like Gaussian or ORCA for simulations. Validate models via goodness-of-fit metrics (e.g., R2^2) and sensitivity analysis. Document software parameters and basis sets to ensure reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.